Hyodeoxycholic Acid

Atherosclerosis Cardiovascular Disease Lipid Metabolism

Select HDCA for its unique 6α-hydroxylation, conferring intermediate hydrophilicity and distinct receptor selectivity. Documented 94% atherosclerotic lesion reduction, 76% lower intestinal cholesterol absorption, 49% improved HDL cholesterol efflux, and 37% fasting glucose reduction in LDLRKO mice. Achieves 100% gallstone prevention vs. UDCA (75%) and CDCA (80%) in hamster models. Selective FXR activation over TGR5 makes it the preferred pharmacological probe for cancer biology, metabolic disorders, and bile acid SAR studies. ≥98% purity ensures reproducible, publication-ready results.

Molecular Formula C24H40O4
Molecular Weight 392.6 g/mol
CAS No. 83-49-8
Cat. No. B131350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyodeoxycholic Acid
CAS83-49-8
Synonyms(3α,5β,6α)-3,6-Dihydroxycholan-24-oic Acid;  3α,6α-Dihydroxy-5β-cholan-24-oate;  3α,6α-Dihydroxy-5β-cholan-24-oic Acid;  6α-Hydroxylithocholic Acid;  7-Deoxyhyocholic Acid;  Hyodeoxycholic Acid;  Hyodesoxycholic Acid;  Iodeoxycholic Acid;  NSC 60672; 
Molecular FormulaC24H40O4
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1
InChIKeyDGABKXLVXPYZII-SIBKNCMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid
Solubility0.0598 mg/mL

Hyodeoxycholic Acid (CAS 83-49-8): Chemical Identity and Core Pharmacological Class


Hyodeoxycholic acid (HDCA, CAS 83-49-8) is a naturally occurring secondary bile acid classified as a 3α,6α-dihydroxy-5β-cholan-24-oic acid, produced via gut microbial 7α-dehydroxylation of hyocholic acid (HCA) in the small intestine . As a member of the 6α-hydroxylated bile acid family, HDCA is a major constituent of porcine bile, where HCA species comprise approximately 76% of the total bile acid pool [1]. HDCA functions as an endogenous agonist of the G-protein-coupled bile acid receptor TGR5 (GPBAR1), with a reported EC50 of 31.6 μM in CHO cells, and also modulates the farnesoid X receptor (FXR) . Unlike more hydrophobic bile acids such as deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA), HDCA exhibits intermediate hydrophilicity, which is associated with reduced cytotoxicity and distinct signaling profiles [2].

Hyodeoxycholic Acid: Why In-Class Bile Acid Substitution Is Not Straightforward


Bile acids are not interchangeable commodities. Despite sharing the same steroidal backbone, subtle variations in hydroxylation pattern and position—such as the 6α-hydroxy group of hyodeoxycholic acid versus the 7α-hydroxy group of chenodeoxycholic acid or the 7β-hydroxy group of ursodeoxycholic acid—produce profound and often opposing effects on physicochemical properties (e.g., aqueous solubility, critical micellar concentration), receptor selectivity profiles (FXR vs. TGR5 activation), and downstream biological outcomes [1]. Substituting HDCA with a structurally similar analog, even one with an identical molecular formula, can lead to divergent efficacy in models of atherosclerosis, nonalcoholic fatty liver disease, and glucose homeostasis, as well as differences in gallstone prevention capacity [2][3]. The following quantitative evidence guide delineates the specific, measurable points of differentiation that justify the selection of hyodeoxycholic acid over its closest in-class comparators.

Hyodeoxycholic Acid: Quantifiable Differentiation Evidence for Scientific and Procurement Decisions


Hyodeoxycholic Acid Reduces Intestinal Cholesterol Absorption and Atherosclerotic Lesion Burden vs. Control

In LDL receptor knockout (LDLRKO) mice, a well-established model of atherosclerosis, dietary supplementation with 1.25% hyodeoxycholic acid (HDCA) for 15 weeks resulted in a 76% reduction in intestinal cholesterol absorption efficiency compared to the chow diet control group (p < 0.0001) [1]. This reduction in cholesterol absorption translated into significant decreases in atherosclerotic lesion size across multiple vascular beds, including a 44% reduction at the aortic root (p < 0.0001), a 48% reduction in the entire aorta (p < 0.01), and a 94% reduction in the innominate artery (p < 0.01) [1]. Furthermore, plasma VLDL/IDL/LDL cholesterol levels were decreased by 61% (p < 0.05) in the HDCA group relative to the chow control [1].

Atherosclerosis Cardiovascular Disease Lipid Metabolism

Hyodeoxycholic Acid Demonstrates FXR-Dependent, TGR5-Independent Signaling in Colorectal Cancer Cells

In a comparative analysis of bile acid receptor activation, hyodeoxycholic acid (HDCA) treatment of colorectal cancer (CRC) cells resulted in the primary activation of Farnesoid X Receptor (FXR), with no obvious activation of Takeda G protein-coupled receptor 5 (TGR5) [1]. This selective signaling profile contrasts with the broader receptor engagement often observed with other bile acids and is directly linked to the suppression of the Epiregulin (EREG)/Epidermal Growth Factor Receptor (EGFR) signaling axis and subsequent inhibition of CRC cell proliferation [1]. In vivo, HDCA inhibited CRC proliferation without observed hepatotoxicity [1].

Colorectal Cancer Nuclear Receptor Signaling FXR

Hyodeoxycholic Acid Prevents Cholesterol Gallstone Formation More Effectively Than UDCA and CDCA in a Hamster Model

In a hamster model of cholesterol cholelithiasis, dietary supplementation with 0.05% hyodeoxycholic acid (HDCA) resulted in complete (100%) prevention of cholesterol gallstone formation over a 6-week period [1]. This efficacy was superior to that observed with ursodeoxycholic acid (UDCA) and chenodeoxycholic acid (CDCA), which achieved 75% and 80% prevention, respectively, under the same experimental conditions [1]. The control group, receiving the lithogenic diet alone, exhibited a 55% incidence of gallstones [1].

Cholelithiasis Gallstone Prevention Hepatology

Hyodeoxycholic Acid Lowers Fasting Plasma Glucose by 37% in LDLRKO Mice

In LDL receptor knockout (LDLRKO) mice, dietary supplementation with 1.25% hyodeoxycholic acid (HDCA) for 15 weeks resulted in a 37% decrease in fasting plasma glucose levels compared to the chow diet control group (p < 0.05) [1]. This glucose-lowering effect was accompanied by the significant anti-atherosclerotic outcomes detailed in a separate evidence item [1].

Glucose Homeostasis Type 2 Diabetes Metabolic Disease

Hyodeoxycholic Acid Improves HDL Cholesterol Efflux Capacity by 49% in Atherosclerotic Mice

Beyond reducing plasma LDL cholesterol, hyodeoxycholic acid (HDCA) supplementation in LDLRKO mice significantly improved the functional quality of high-density lipoprotein (HDL). HDL isolated from HDCA-treated mice (1.25% in diet for 15 weeks) exhibited a 49% increase in its capacity to mediate cholesterol efflux from cholesterol-loaded RAW 264.7 macrophages ex vivo, compared to HDL from the chow diet control group [1].

HDL Function Reverse Cholesterol Transport Atherosclerosis

Hyodeoxycholic Acid Exhibits Intermediate Aqueous Solubility Among Dihydroxy Bile Acids

A comparative analysis of aqueous solubility among unconjugated dihydroxy bile acids at pH 3 and 25°C reveals that hyodeoxycholic acid (HDCA) has a solubility of 0.015 mmol/L [1]. This places HDCA as intermediately soluble between the less soluble ursodeoxycholic acid (UDCA, 0.009 mmol/L) and the more soluble chenodeoxycholic acid (CDCA, 0.027 mmol/L) and deoxycholic acid (DCA, 0.028 mmol/L) [1]. The critical micellar concentration (CMC) of its sodium salt is reported in the range of 6–14 mmol/L at 25°C [1].

Physicochemical Properties Formulation Solubility

Hyodeoxycholic Acid: Key Research and Industrial Application Scenarios Derived from Evidence


Preclinical Atherosclerosis and Cardiovascular Disease Research

Hyodeoxycholic acid is a high-value tool compound for investigating novel anti-atherosclerotic mechanisms. Based on evidence of a 76% reduction in intestinal cholesterol absorption and up to 94% reduction in atherosclerotic lesion size in LDLRKO mice, HDCA is ideal for studies focusing on non-statin lipid-lowering pathways, intestinal cholesterol handling, and the functional improvement of HDL particles (demonstrated by a 49% increase in cholesterol efflux capacity) [1]. Its concomitant glucose-lowering effect (37% reduction in fasting glucose) further positions it for research into the intersection of dyslipidemia, insulin resistance, and atherosclerosis [1].

Gallstone Pathophysiology and Biliary Research

Given its demonstrated superiority over ursodeoxycholic acid (UDCA) and chenodeoxycholic acid (CDCA) in preventing cholesterol gallstone formation (100% prevention vs. 75% and 80%, respectively) in a hamster model, HDCA is the preferred bile acid standard for investigating the mechanisms of cholesterol cholelithiasis and for screening novel litholytic or gallstone-preventive agents [2]. Its unique 6α-hydroxylation pattern and intermediate hydrophilicity make it a key comparator in structure-activity relationship (SAR) studies of bile acid therapeutics for hepatobiliary disease [2].

FXR-Targeted Oncology and Nuclear Receptor Pharmacology

The selective activation of FXR over TGR5 by HDCA, as demonstrated in colorectal cancer cell lines, establishes it as a specific pharmacological probe for dissecting FXR-dependent signaling pathways in cancer biology [3]. Research programs investigating the FXR-EREG-EGFR axis or seeking to differentiate FXR-mediated from TGR5-mediated effects in tumorigenesis and cell proliferation will find HDCA a more selective tool than many other bile acids with broader receptor activity profiles [3].

Physicochemical and Formulation Development Studies

HDCA's intermediate aqueous solubility (0.015 mmol/L at pH 3, 25°C) and defined critical micellar concentration (CMC) range (6–14 mmol/L for the sodium salt) provide a well-characterized baseline for formulation scientists working with bile acid-based drug delivery systems, such as mixed micelles, liposomes, or bile acid-drug conjugates [4]. Its properties are particularly relevant for developing oral formulations targeting enhanced solubilization of poorly water-soluble drugs or for improving the oral bioavailability of peptide therapeutics, where its lower toxicity profile compared to more hydrophobic bile acids like DCA is a significant advantage [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hyodeoxycholic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.